molecular formula C17H14N2O5S B2740763 N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide CAS No. 895446-70-5

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide

Cat. No.: B2740763
CAS No.: 895446-70-5
M. Wt: 358.37
InChI Key: GFVZJFOLFRGNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phthalimide moiety, which is a common structural motif in medicinal chemistry due to its stability and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide typically involves the condensation of N-(1,3-dioxoisoindolin-4-yl)acetamide with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-4-yl)acetamide
  • N-(1,3-dioxoisoindolin-4-yl)-4-methylbenzenesulfonamide
  • N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is unique due to its tosyl group, which enhances its solubility and reactivity compared to other isoindolinone derivatives. This structural feature allows for more versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-10-5-7-11(8-6-10)25(23,24)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVZJFOLFRGNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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